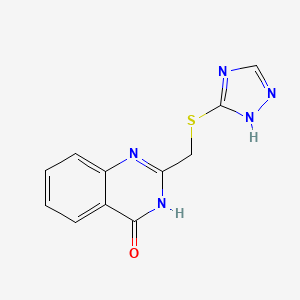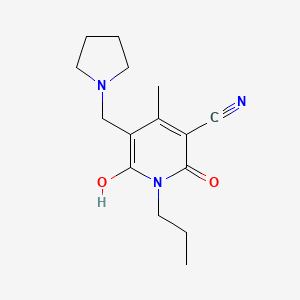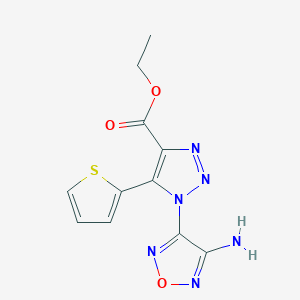![molecular formula C20H22ClN5O5S B14946614 ethyl 2-{[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946614.png)
ethyl 2-{[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of purine and benzothiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the purine and benzothiophene intermediates, followed by their coupling through an amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine and benzothiophene derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as anti-cancer or anti-viral research.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The purine moiety may interact with enzymes or receptors involved in nucleotide metabolism, while the benzothiophene moiety could modulate other biological pathways. The exact molecular targets and pathways would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: shares similarities with other purine and benzothiophene derivatives.
8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL derivatives: These compounds have similar purine structures and may exhibit comparable biological activities.
4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE derivatives: These compounds share the benzothiophene core and may have similar chemical reactivity.
Uniqueness
The uniqueness of ETHYL 2-{[2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structure, which integrates both purine and benzothiophene moieties. This dual functionality may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Propriétés
Formule moléculaire |
C20H22ClN5O5S |
|---|---|
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
ethyl 2-[[2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClN5O5S/c1-4-31-18(29)13-10-7-5-6-8-11(10)32-16(13)22-12(27)9-26-14-15(23-19(26)21)24(2)20(30)25(3)17(14)28/h4-9H2,1-3H3,(H,22,27) |
Clé InChI |
CAABJKDIUAMHSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C4=C(N=C3Cl)N(C(=O)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)


![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B14946568.png)
![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B14946576.png)
![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
![(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946606.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, ethyl ester](/img/structure/B14946620.png)
